5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-
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Overview
Description
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiopyrano structure fused with a pyridine ring, along with various substituents including a chloro group, dimethoxyphenyl group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substituents and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiopyrano structure through cyclization of appropriate precursors.
Substitution Reactions: Introduction of chloro, methoxy, and dimethoxyphenyl groups through nucleophilic or electrophilic substitution reactions.
Nitrile Formation: Introduction of the carbonitrile group via cyanation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the nitrile group to amine or other functional groups.
Substitution: Replacement of chloro or methoxy groups with other substituents through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzothiopyrano Derivatives: Compounds with similar benzothiopyrano structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Carbonitrile Compounds: Molecules containing carbonitrile groups with different core structures.
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
135521-79-8 |
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Molecular Formula |
C22H17ClN2O3S |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O3S/c1-26-17-6-4-12(8-18(17)27-2)20-15(10-24)22(28-3)25-21-14-9-13(23)5-7-19(14)29-11-16(20)21/h4-9H,11H2,1-3H3 |
InChI Key |
LWERPPCFCWSRBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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